Stereospecific Allelopathic Activity: (+)-Evodone Germination Inhibition at 0.05 mM vs. Inactive Flavonoid Comparators
In head-to-head bioassays with Calamintha ashei constituents, (+)-Evodone demonstrated significant allelopathic activity, with germination inhibition effects observed at concentrations as low as 0.05 mM [1]. In contrast, flavonoids isolated from the same plant source—specifically 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone and 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone—showed no significant activity under identical testing conditions [2]. This stark differential establishes (+)-Evodone as a principal bioactive agent among the menthofuran monoterpenes from this source, a characteristic not shared by all in-class constituents.
| Evidence Dimension | Seed germination inhibition (minimum active concentration) |
|---|---|
| Target Compound Data | 0.05 mM |
| Comparator Or Baseline | 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone and 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone (no significant activity) |
| Quantified Difference | Active vs. inactive comparators |
| Conditions | Saturated aqueous solution bioassay; target species: Schizachyrium scoparium, Leptochloa dubia, Lactuca sativa |
Why This Matters
This data quantifies the unique allelopathic threshold of (+)-Evodone, providing a verifiable benchmark for ensuring compound integrity and activity in ecological or agricultural research applications.
- [1] Weidenhamer, J.D., et al. (1994). Allelopathic potential of menthofuran monoterpenes from Calamintha ashei. Journal of Chemical Ecology, 20(12), 3345-3359. View Source
- [2] Menelaou, M.A., et al. (2010). Constituents of Calamintha ashei: effects on Florida sandhill species. Natural Product Communications, 5(5), 685-694. View Source
